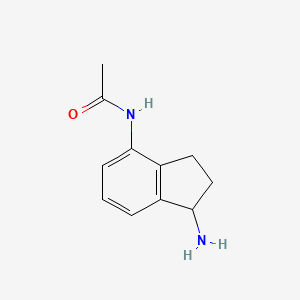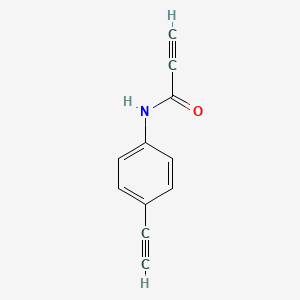
N-(4-ethynylphenyl)prop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethynylphenyl)prop-2-ynamide is an organic compound with the molecular formula C11H7NO It is a member of the ynamide family, which are known for their versatile reactivity and utility in organic synthesis Ynamides are characterized by the presence of a carbon-carbon triple bond (alkyne) adjacent to an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)prop-2-ynamide typically involves the coupling of an appropriate amine with a propargyl halide or a similar alkyne-containing precursor. One common method is the reaction of 4-ethynylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to enhance the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethynylphenyl)prop-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different amide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse amide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-ethynylphenyl)prop-2-ynamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with therapeutic properties.
Industry: It can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-ethynylphenyl)prop-2-ynamide involves its reactivity as an ynamide. The compound can participate in various chemical transformations due to the presence of the alkyne and amide functional groups. These transformations often involve nucleophilic or electrophilic attacks on the triple bond, leading to the formation of new chemical bonds and structures. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-ethynylphenyl)acetamide
- N-(4-ethynylphenyl)but-2-ynamide
- N-(4-ethynylphenyl)prop-2-enamide
Uniqueness
N-(4-ethynylphenyl)prop-2-ynamide is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the ethynyl and prop-2-ynamide groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry. Its ability to participate in diverse reactions and form various derivatives sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H7NO |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
N-(4-ethynylphenyl)prop-2-ynamide |
InChI |
InChI=1S/C11H7NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1-2,5-8H,(H,12,13) |
InChI-Schlüssel |
LCVNORJHKCSOOL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)NC(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)
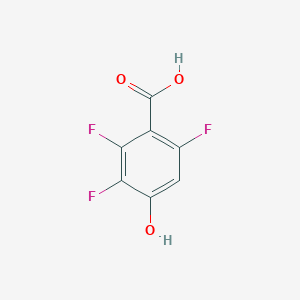
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
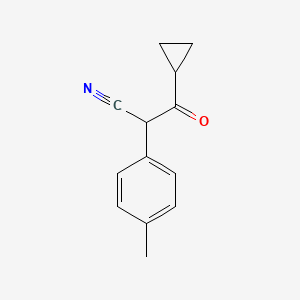
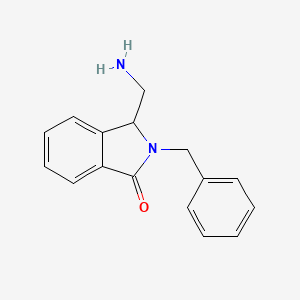
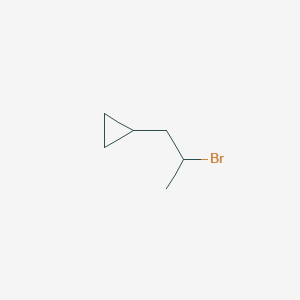
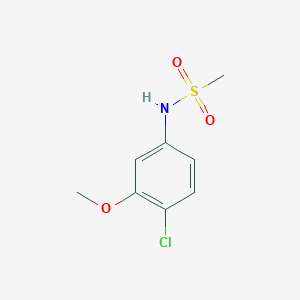
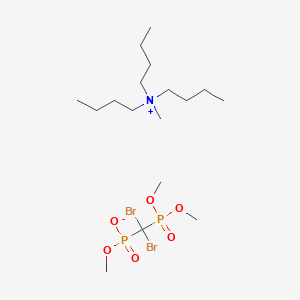
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)



